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Compound of Interest

Compound Name: C646

Cat. No.: B1668185

Welcome to the technical support center for C646, a potent and selective inhibitor of the
p300/CBP histone acetyltransferases (HATSs). This resource is designed for researchers,
scientists, and drug development professionals to provide guidance on experimental design,
address common challenges, and answer frequently asked questions related to the use of
C646.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for C646 to achieve maximum inhibition of p300/CBP?

The optimal incubation time for C646 is highly dependent on the specific experimental system,
including the cell type, the biological process being investigated, and the desired endpoint.
While a definitive universal time point cannot be provided, published studies show effective
inhibition with incubation times ranging from 6 to 72 hours.[1][2] For initial experiments, a time
course study is recommended to determine the empirical optimum for your specific model.

Q2: What is the mechanism of action for C646?

C646 is a competitive inhibitor of the p300/CBP histone acetyltransferases.[3] It functions by
competing with the acetyl-CoA binding pocket of p300, thereby preventing the transfer of acetyl
groups to histone and non-histone protein substrates. C646 has a reported Ki (inhibition
constant) of 400 nM for p300 in cell-free assays.[1][4]

Q3: What are the common cellular effects of C646 treatment?
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Treatment with C646 has been shown to induce a variety of cellular effects, including:
o Cell Cycle Arrest: C646 can cause cells to arrest in the GO/G1 phase of the cell cycle.[2]

o Apoptosis: The compound can induce programmed cell death in various cancer cell lines.[1]

[51[6]
o Autophagy: C646 has also been observed to trigger autophagy.[1]

e Modulation of Gene Expression: By inhibiting p300/CBP, C646 can alter the expression of
genes involved in inflammation, proliferation, and survival.[7]

Q4: How should | prepare and store C6467?

C646 is typically supplied as a solid. For experimental use, it should be dissolved in a suitable
solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to
store the solid compound at -20°C and the DMSO stock solution in aliquots at -20°C to
minimize freeze-thaw cycles.
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Problem

Possible Cause

Suggested Solution

No or low inhibition observed

Suboptimal incubation time:
The incubation period may be
too short for C646 to exert its

effects.

Perform a time-course
experiment (e.g., 6, 12, 24, 48,
72 hours) to identify the
optimal incubation time for
your specific cell line and

endpoint.

Insufficient C646
concentration: The
concentration of C646 may be
too low to effectively inhibit

p300/CBP in your system.

Conduct a dose-response
experiment with a range of

C646 concentrations (e.g., 1,

5, 10, 25, 50 uM) to determine

the IC50 value.

Poor cell health: Cells may be
unhealthy or have a slow
metabolic rate, affecting their

response to the inhibitor.

Ensure cells are healthy, in the

logarithmic growth phase, and
seeded at an appropriate
density. Use fresh culture

medium for experiments.

Incorrect readout method: The
assay used to measure
inhibition may not be sensitive
enough or appropriate for the

biological question.

Verify the suitability and
sensitivity of your assay.
Consider using orthogonal
methods to confirm your
findings (e.g., Western blot for
histone acetylation and a cell

viability assay).

High background or non-

specific effects

High C646 concentration:
Excessive concentrations of
C646 may lead to off-target

effects.

Use the lowest effective
concentration of C646 as
determined by your dose-

response experiments.

Solvent toxicity: The
concentration of the solvent
(e.g., DMSO) may be toxic to
the cells.

Ensure the final concentration
of the solvent in the culture
medium is low (typically <
0.1%) and include a vehicle-
only control in your

experiments.
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o Practice good cell culture
Contamination: Cell culture or ) ]
technique and use sterile
reagents may be )
] reagents to avoid
contaminated. o
contamination.

Variability in cell passage

. number: Cells at different Use cells within a consistent
Inconsistent results between o i
) passage numbers can exhibit and defined passage number
experiments ) )
different phenotypes and range for all experiments.

responses to treatment.

Inconsistent incubation

conditions: Fluctuations in Maintain consistent and
temperature, CO2 levels, or optimal incubation conditions
humidity can affect cell growth for all experiments.

and drug response.

Inconsistent reagent

preparation: Variations in the Prepare fresh stock solutions
preparation of C646 stock regularly and ensure accurate
solutions or other reagents can  dilutions.

lead to variability.

Quantitative Data Summary

Table 1: Reported IC50 and Ki Values for C646

Parameter Value Assay Condition Reference

) Cell-free p300 HAT
Ki 400 nM [1114]
assay

o In vitro p300 HAT
Inhibition 86% at 10 uM [1]
assay

p300 histone
IC50 ~25 uM [4]
acetyltransferase

Table 2: Exemplary C646 Incubation Conditions from Published Studies
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. C646 Incubation Observed
Cell Line . ] Reference
Concentration  Time Effect
Prostate Cancer Induction of
20 uM 24 hours ] [6]
Cells apoptosis
Gastric Epithelial Reduced histone
10 uMm 6 hours ) [1]
Cells (GES-1) H3 acetylation
SH-SY5Y Suppression of
Neuroblastoma 20 uM 24 hours TSA-induced [1]
Cells gene expression
) . Time-dependent
Adipose-derived o
40 pM 24, 48, 72 hours inhibition of [2]
Stem Cells ] ]
proliferation
Inhibition of
C3H10T1/2
N basal and TSA-
Mouse 25 uM Not specified ) ) )
_ inducible histone
Fibroblasts )
acetylation
Hepal-6 Activation of
20 uM 4 hours [8]

Hepatoma Cells

insulin signaling

Experimental Protocols

Protocol 1: General Cell-Based Assay for C646 Treatment

o Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well for viability assays, 6-well

for protein extraction) at a density that will ensure they are in the logarithmic growth phase at
the time of treatment. Allow cells to adhere overnight.

e C646 Preparation: Prepare a stock solution of C646 in DMSO (e.g., 10 mM). Dilute the stock
solution in fresh culture medium to the desired final concentrations.

o Treatment: Remove the old medium from the cells and replace it with the medium containing
the desired concentrations of C646. Include a vehicle control (medium with the same final
concentration of DMSO as the highest C646 concentration).
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 Incubation: Incubate the cells for the desired period (e.g., 6, 24, 48 hours) under standard
cell culture conditions (e.g., 37°C, 5% CO2).

» Endpoint Analysis: After incubation, proceed with the desired downstream analysis, such as
a cell viability assay (e.g., MTT, CellTiter-Glo), Western blotting for protein expression or
histone acetylation, or RNA extraction for gene expression analysis.

Protocol 2: Western Blot for Histone Acetylation

o Cell Lysis: Following C646 treatment, wash the cells with ice-cold PBS and lyse them in a
suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of each lysate using a standard
protein assay (e.g., BCA assay).

o SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli
buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE).

o Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or
nitrocellulose membrane.

e Immunoblotting:

o Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum
albumin in TBST) for 1 hour at room temperature.

o Incubate the membrane with a primary antibody specific for an acetylated histone mark
(e.g., anti-acetyl-H3, anti-acetyl-H4) overnight at 4°C.

o Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody for 1 hour at room temperature.

o Wash the membrane again with TBST.

o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system.
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o Normalization: To ensure equal loading, probe the membrane with an antibody against a
loading control protein, such as total histone H3 or B-actin.
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Click to download full resolution via product page

Caption: C646 competitively inhibits p300/CBP, blocking protein acetylation.
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Caption: General workflow for cell-based experiments using C646 inhibitor.
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Caption: Key signaling pathways inhibited by C646 through p300/CBP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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maximume-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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